ICI 192605

説明

特性

IUPAC Name |

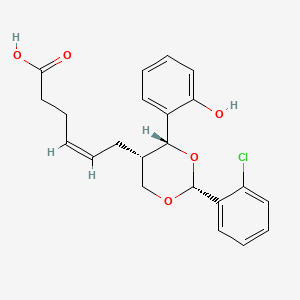

(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUIENZXNGAHQI-YGPRPMEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026087 |

Source

|

| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117621-64-4 |

Source

|

| Record name | rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117621-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI 192605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117621-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICI-192605 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 192605

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 192605 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. As a research tool, it has been instrumental in elucidating the physiological and pathological roles of TXA2 in various systems. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, effects on signaling pathways, and detailed experimental protocols for its characterization. The information presented here is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the thromboxane A2 (TP) receptor, thereby preventing the binding of its endogenous agonist, thromboxane A2, and other synthetic agonists like U-46619. This antagonism blocks the downstream signaling cascades that are normally initiated by TP receptor activation. The primary consequences of this blockade are the inhibition of platelet aggregation and the reversal of vasoconstriction in various smooth muscle preparations.

Quantitative Data Summary

The potency of this compound as a TP receptor antagonist has been quantified in several experimental systems. The following table summarizes the key binding and functional parameters reported in the literature.

| Parameter | Value | Experimental System | Agonist | Reference |

| pA2 | 6.9 | Rabbit thoracic aorta | U-46619 | [1] |

| pA2 | 7.0 | Human platelet aggregation | U-46619 | [1] |

| Kd | 0.398 nM | Isolated guinea pig trachea | - | [1] |

Signaling Pathways

The thromboxane A2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major G-protein families: Gq and G12/13.[2][3][4] By blocking the TP receptor, this compound inhibits these signaling pathways.

Gq Signaling Pathway

Activation of the Gq pathway by TXA2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[6] The resulting increase in intracellular calcium is a key signal for platelet aggregation and smooth muscle contraction.[5]

TP Receptor Gq Signaling Pathway

G12/13 Signaling Pathway

The TP receptor also couples to G12/13 proteins, which activate the small GTPase Rho.[2][7][8] Activated Rho, through its effector Rho-kinase (ROCK), leads to the phosphorylation and inactivation of myosin light chain phosphatase (MLCP).[8] This results in an increase in phosphorylated myosin light chains, leading to actin stress fiber formation, morphological changes in cells, and sustained contraction of smooth muscle.[7][8]

TP Receptor G12/13 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Kd Determination

This protocol describes a competitive binding assay to determine the affinity (Ki, which approximates Kd for competitive antagonists) of this compound for the TP receptor.

Radioligand Binding Assay Workflow

Methodology:

-

Membrane Preparation: Prepare a membrane fraction from a source rich in TP receptors, such as human platelets or a cell line overexpressing the TP receptor.[9][10] Homogenize the cells or tissues in a suitable buffer and centrifuge to pellet the membranes.[9] Resuspend the pellet in a fresh buffer for the assay.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled TP receptor agonist (e.g., [³H]-U-46619) and a range of concentrations of this compound.[9][11] Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-radiolabeled agonist to determine non-specific binding.[12]

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand.[9] This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.[9][11]

-

Quantification: Wash the filters with ice-cold buffer to remove any unbound radioligand.[9] The radioactivity retained on the filters, corresponding to the bound ligand, is then quantified using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[12] From this curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.

Platelet Aggregation Assay Workflow

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Draw whole blood into a tube containing an anticoagulant (e.g., sodium citrate).[13] Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.

-

Pre-incubation: Place an aliquot of PRP in an aggregometer cuvette with a stir bar.[13] Add either a vehicle control or a specific concentration of this compound and allow it to pre-incubate with the platelets.

-

Induction of Aggregation: Add a fixed concentration of a TP receptor agonist, such as U-46619, to the cuvette to induce platelet aggregation.[13][14]

-

Monitoring Aggregation: Measure the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: Record the maximum aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value. For determining the pA2 value, Schild analysis can be performed by measuring the dose-response curves to the agonist in the presence of different concentrations of the antagonist.

Isolated Tissue Contractility Assay

This ex vivo assay assesses the ability of this compound to relax or prevent the contraction of smooth muscle tissue, such as rabbit thoracic aorta or guinea pig trachea.

Methodology:

-

Tissue Preparation: Dissect the desired tissue (e.g., thoracic aorta from a rabbit or trachea from a guinea pig) and cut it into rings or strips.

-

Mounting: Mount the tissue segments in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Attach one end of the tissue to a fixed point and the other to a force transducer to measure isometric tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Contraction and Relaxation:

-

To measure antagonism: Pre-incubate the tissue with varying concentrations of this compound. Then, add a cumulative concentration-response curve of a TP receptor agonist like U-46619 to induce contraction.

-

To measure reversal: First, induce a stable contraction with a fixed concentration of U-46619. Then, add cumulative concentrations of this compound to measure its relaxant effect.

-

-

Data Analysis: Record the changes in tension. For antagonism studies, Schild plot analysis can be used to determine the pA2 value. For reversal studies, the concentration of this compound that causes 50% relaxation (IC50) can be calculated.

Clinical Development Status

A thorough search of clinical trial registries and scientific literature did not reveal any evidence of this compound having entered clinical trials. It is likely that this compound has been exclusively used as a preclinical research tool to investigate the thromboxane A2 system.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2 receptor. Its mechanism of action involves the competitive blockade of the TP receptor, leading to the inhibition of both the Gq- and G12/13-mediated signaling pathways. This results in the prevention of platelet aggregation and vasoconstriction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of prostanoid pharmacology. The lack of clinical trial data suggests its primary utility has been in a research capacity, where it remains a valuable tool for understanding the intricate roles of the thromboxane A2 signaling axis.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 4. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane A2 receptor activation via Gα13-RhoA/C-ROCK-LIMK2-dependent signal transduction inhibits angiogenic sprouting of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. brieflands.com [brieflands.com]

- 13. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AID 266295 - Inhibition of U46619-induced platelet aggregation - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thromboxane A2 Receptor Antagonist Activity of ICI 192605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist. This document details its mechanism of action, quantitative antagonist activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound, with the chemical name 4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl) hexenoic acid, is a non-prostanoid molecule that exhibits high affinity and specificity for the thromboxane A2 (TP) receptor. As a competitive antagonist, this compound effectively blocks the physiological and pathological effects of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Its development has been a part of research efforts to create therapeutic agents for cardiovascular and thrombotic diseases.

Quantitative Antagonist Activity

The antagonist potency of this compound has been quantified in various in vitro functional assays. The following table summarizes the key activity data.

| Assay System | Agonist | Parameter | Value | Reference |

| Isolated Guinea Pig Trachea | U-46619 | pA2 | 9.4 | [1] |

| Human Umbilical Vein | 8-iso-Prostaglandin F(2alpha) | pA2 | 9.02 ± 0.12 | [2] |

| Human Platelet Aggregation | U-46619 | pA2 Range | 5.5 - 7.0 | [3] |

Mechanism of Action: Thromboxane A2 Receptor Signaling Pathway

Thromboxane A2 exerts its effects by binding to the G-protein coupled TP receptor, which initiates a downstream signaling cascade leading to physiological responses such as platelet aggregation and smooth muscle contraction. This compound acts by competitively binding to the TP receptor, thereby preventing the binding of TXA2 and its stable mimetic, U-46619, and inhibiting the subsequent signaling events.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the thromboxane A2 receptor antagonist activity of this compound.

Inhibition of U-46619-Induced Contraction in Isolated Guinea Pig Trachea

This assay assesses the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a TP receptor agonist.

Protocol:

-

Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings (3-4 mm in width).

-

Organ Bath Setup: The tracheal rings are suspended in individual organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension of 1g for at least 60 minutes. A submaximal contraction is induced with a TP receptor agonist, typically U-46619 (a stable TXA2 mimetic).

-

Antagonist Incubation: After a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

-

Data Analysis: The relaxation induced by this compound is measured as a percentage of the pre-contraction. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is calculated using a Schild plot analysis.

Inhibition of Agonist-Induced Human Platelet Aggregation

This assay measures the ability of an antagonist to prevent platelet aggregation initiated by a TP receptor agonist.

Protocol:

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).

-

Platelet Aggregometry: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette and warmed to 37°C.

-

Antagonist Incubation: A known concentration of this compound is added to the PRP and incubated for a short period (e.g., 2-5 minutes).

-

Induction of Aggregation: An aggregating agent, such as U-46619 or arachidonic acid, is added to the cuvette to induce platelet aggregation.

-

Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of this compound is determined by comparing the aggregation response in the presence and absence of the antagonist. Concentration-response curves are generated to calculate IC50 or pA2 values.

Inhibition of Vasoconstriction in Isolated Rabbit Thoracic Aorta

This assay evaluates the effect of an antagonist on the contraction of vascular smooth muscle.

Protocol:

-

Tissue Preparation: A male New Zealand White rabbit is euthanized, and the thoracic aorta is carefully dissected and placed in Krebs-bicarbonate buffer. The aorta is cleaned of connective tissue and cut into rings (3-5 mm in width).

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-bicarbonate buffer at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

-

Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension of 2g for 60-90 minutes. The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).

-

Agonist-Induced Contraction and Antagonist Effect: A cumulative concentration-response curve to a TP receptor agonist (e.g., U-46619) is generated. The rings are then washed and incubated with a specific concentration of this compound for a defined period before a second concentration-response curve to the agonist is obtained.

-

Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value via Schild regression analysis.

Conclusion

This compound is a well-characterized, potent thromboxane A2 receptor antagonist. The quantitative data from various in vitro models consistently demonstrate its high affinity and competitive antagonism at the TP receptor. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation of this and other TP receptor antagonists. This information is critical for researchers aiming to understand the pharmacology of thromboxane A2 signaling and for professionals involved in the development of novel antithrombotic and cardiovascular therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of ICI 192605: A Potent Thromboxane A₂ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 192605, with the chemical name (4Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid, is a potent and selective competitive antagonist of the thromboxane A₂ (TXA₂) receptor. Developed by Imperial Chemical Industries (ICI), this molecule represents a significant advancement in the exploration of prostanoid receptor modulators. Thromboxane A₂ is a powerful mediator of platelet aggregation and vasoconstriction, and its receptors are key targets in the development of anti-thrombotic and cardiovascular therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The development of this compound emerged from a research program at Imperial Chemical Industries aimed at discovering novel thromboxane receptor antagonists. The core strategy involved the synthesis and evaluation of a series of 1,3-dioxane derivatives. An earlier compound from this program, ICI 180080, which features a 5(Z)-heptenoic acid side chain, demonstrated significant thromboxane receptor antagonist activity.[1] The research that led to this compound was a logical progression, exploring modifications to the side chain of the 1,3-dioxane core to optimize potency and pharmacokinetic properties. The key structural features of this compound, including the o-chlorophenyl and o-hydroxyphenyl substitutions on the dioxane ring, were identified as crucial for high-affinity binding to the thromboxane A₂ receptor.

Synthesis of this compound

The synthesis of this compound has been a subject of refinement to improve overall yield and efficiency. An improved synthetic route has been described that significantly enhances the production of this complex molecule. Below is a detailed description of a key synthetic approach.

Improved Synthetic Route

An advanced synthetic strategy for this compound has been developed, improving the overall yield from earlier methods. This route focuses on the stereoselective construction of the substituted 1,3-dioxane core, followed by the attachment of the hexenoic acid side chain.

Experimental Protocol: Synthesis of a Key 1,3-Dioxane Intermediate

A pivotal step in the synthesis involves the condensation of a suitably protected diol with an aldehyde to form the 1,3-dioxane ring. The stereochemistry of the substituents on the dioxane ring is critical for the biological activity of the final compound.

-

Step 1: Starting Materials: The synthesis typically begins with commercially available or readily prepared starting materials, including a protected form of a substituted 1,3-propanediol and 2-chlorobenzaldehyde.

-

Step 2: Condensation Reaction: The protected diol is reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an inert solvent like toluene. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

-

Step 3: Purification: The resulting 1,3-dioxane derivative is then purified using column chromatography on silica gel to isolate the desired stereoisomer. The structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

This key intermediate, possessing the correct stereochemical configuration, is then carried forward for the subsequent attachment of the hexenoic acid side chain.

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at the thromboxane A₂ (TP) receptor. By binding to this receptor, it prevents the binding of the endogenous agonist, thromboxane A₂, thereby inhibiting its downstream signaling effects.

Thromboxane A₂ Receptor Signaling Pathway

The binding of thromboxane A₂ to its G-protein coupled receptor (GPCR) activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of events ultimately results in platelet aggregation and smooth muscle contraction. This compound blocks the initial step in this pathway by preventing the binding of TXA₂ to its receptor.

Quantitative Biological Data

The potency of this compound as a thromboxane receptor antagonist has been determined in various in vitro assays. The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a common measure of competitive antagonist potency.

| Compound | Assay System | Agonist | pA₂ Value |

| This compound | Rabbit Thoracic Aorta | U-46619 | 6.9 |

| Human Platelet Aggregation | U-46619 | 7.0 | |

| ICI 180080 | Rabbit Thoracic Aorta | U-46619 | 7.5[1] |

Table 1: In-vitro Thromboxane Receptor Antagonist Activity of this compound and a Related Compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a range of standardized experimental protocols are employed. These assays are crucial for determining the potency and selectivity of the compound as a thromboxane receptor antagonist.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a thromboxane mimetic.

Protocol:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma.

-

Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Aggregation Induction: Platelet aggregation is initiated by adding a thromboxane mimetic, such as U-46619.

-

Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. Increased light transmittance corresponds to increased platelet aggregation.

-

Data Analysis: The concentration of this compound that inhibits aggregation by 50% (IC₅₀) is calculated.

References

Unraveling the Structure-Activity Relationship of ICI 192605: A Technical Guide for Thromboxane A₂ Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 192605, chemically identified as 4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl) hexenoic acid, is a potent and selective competitive antagonist of the thromboxane A₂ (TXA₂) receptor. As a key mediator in platelet aggregation and vasoconstriction, the TXA₂ receptor is a significant target for therapeutic intervention in cardiovascular and thrombotic diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for the design and development of novel TXA₂ receptor antagonists.

Core Structure and Pharmacophore

The chemical architecture of this compound comprises several key features that are crucial for its antagonist activity. These include a 1,3-dioxane core, a hexenoic acid side chain, and substituted phenyl rings. The spatial arrangement and electronic properties of these moieties dictate the compound's affinity and efficacy at the TXA₂ receptor.

Structure-Activity Relationship (SAR) Analysis

The development of this compound and related compounds has been guided by systematic modifications of its core structure. The following table summarizes the quantitative SAR data derived from key analogs, highlighting the impact of structural changes on biological activity.

| Compound | R Group (at 1,3-dioxane) | Side Chain | pA₂ (Rabbit Thoracic Aorta) | pA₂ (Human Platelet Aggregation) |

| ICI 180080 | 2,2-dimethyl | 5(Z)-heptenoic acid | 7.5 | 6.7 |

| Hexenoic Acid Analog of ICI 180080 | 2,2-dimethyl | 4(Z)-hexenoic acid | 6.9 | 7.0 |

| This compound | 2-o-chlorophenyl | 4(Z)-hexenoic acid | Potent Antagonist | Potent Antagonist |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Key SAR Insights:

-

Side Chain Length: Shortening the side chain from a heptenoic acid (as in ICI 180080) to a hexenoic acid had a minimal effect on the thromboxane receptor antagonist potency, with a slight decrease in activity in the rabbit thoracic aorta assay but a slight increase in the human platelet aggregation assay.[1]

-

Substitution on the 1,3-Dioxane Ring: The replacement of the 2,2-dimethyl group with a 2-o-chlorophenyl group is a key modification in the development of this compound. While direct comparative pA₂ values were not available in the reviewed literature, the progression to this compound suggests this substitution enhances potency and/or other pharmacological properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

In Vitro Thromboxane A₂ Receptor Antagonism in Rabbit Thoracic Aorta

Objective: To determine the antagonist potency (pA₂) of test compounds against U-46619 (a TXA₂ mimetic)-induced contractions in isolated rabbit thoracic aorta.

Methodology:

-

Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into helical strips.

-

Apparatus Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The strips are connected to isometric force transducers to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2g, with the buffer being changed every 15 minutes.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to the TXA₂ mimetic, U-46619, is established.

-

Antagonist Incubation: The tissues are washed, and the test compound (e.g., ICI 180080, this compound) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30 minutes).

-

Shifted Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve to U-46619 is generated.

-

Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. The pA₂ value is then determined using a Schild plot.[2][3]

In Vitro Thromboxane A₂ Receptor Antagonism in Human Platelets

Objective: To assess the ability of test compounds to inhibit U-46619-induced human platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing 3.8% trisodium citrate. The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes to obtain PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a turbidimetric method in a platelet aggregometer. A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

-

Baseline Measurement: The light transmission through the PRP is set as 0%, and through platelet-poor plasma (PPP) as 100%.

-

Antagonist Incubation: The test compound is added to the PRP and incubated for a specified time (e.g., 2 minutes).

-

Agonist-Induced Aggregation: The TXA₂ mimetic, U-46619, is added to induce platelet aggregation, and the change in light transmission is recorded over time.

-

Data Analysis: The percentage of platelet aggregation is calculated. The concentration of the antagonist that causes a 50% inhibition of the agonist-induced aggregation (IC₅₀) is determined. The pA₂ value can be calculated from the IC₅₀ values obtained at different agonist concentrations.[2][3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of the experimental validation for TXA₂ receptor antagonists like this compound.

Conclusion

The structure-activity relationship of this compound and its analogs demonstrates the critical role of the 1,3-dioxane core, the hexenoic acid side chain, and the nature of the aromatic substituents in determining the antagonist potency at the thromboxane A₂ receptor. The provided data and experimental protocols offer a foundational understanding for researchers in the field of cardiovascular pharmacology and medicinal chemistry. Further exploration of substitutions on the phenyl rings and modifications of the linker between the dioxane and the carboxylic acid could lead to the discovery of next-generation TXA₂ receptor antagonists with improved therapeutic profiles.

References

An In-Depth Technical Guide to the Signaling Pathway Modulation by ICI 192605

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 192605 is a potent and selective competitive antagonist of the Thromboxane A2 receptor (TXA2R), also known as the prostanoid TP receptor. This receptor plays a critical role in a variety of physiological and pathophysiological processes, most notably in platelet aggregation and vasoconstriction. By blocking the binding of the endogenous agonist thromboxane A2 (TXA2), this compound effectively modulates the downstream signaling cascades initiated by this receptor. This technical guide provides a comprehensive overview of the TXA2R signaling pathway, the mechanism of action of this compound, detailed experimental protocols for studying its effects, and a summary of relevant quantitative data for related compounds.

Introduction to Thromboxane A2 Receptor (TXA2R) Signaling

The Thromboxane A2 receptor (TXA2R) is a G-protein coupled receptor (GPCR) that is activated by its primary ligand, thromboxane A2 (TXA2), as well as other prostanoids like prostaglandin H2 (PGH2). TXA2 is a highly unstable eicosanoid synthesized from arachidonic acid in activated platelets and other cells. The activation of TXA2R is a key event in hemostasis and thrombosis, leading to platelet activation, aggregation, and vasoconstriction. Dysregulation of the TXA2R signaling pathway is implicated in various cardiovascular diseases, including myocardial infarction and stroke.

The TXA2R primarily couples to two families of heterotrimeric G-proteins: Gq and G13.

-

Gq-Mediated Pathway: Upon agonist binding, the TXA2R undergoes a conformational change that activates the Gq alpha subunit. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream events, including platelet shape change, granule release, and aggregation.

-

G13-Mediated Pathway: The TXA2R can also couple to G13, which activates the small GTPase Rho. The Rho-Rho kinase (ROCK) pathway is primarily involved in regulating smooth muscle contraction and contributes to the vasoconstrictor effects of TXA2.

This compound: A Competitive Antagonist of TXA2R

This compound acts as a competitive antagonist at the TXA2R. This means that it binds to the same site as the endogenous agonist, TXA2, but does not activate the receptor. By occupying the binding site, this compound prevents TXA2 from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that a sufficiently high concentration of the agonist can overcome the inhibitory effect of the antagonist.

Quantitative Data for TXA2R Antagonists

| Antagonist | Agonist | Preparation | pA2 Value | Ki (nM) | Reference |

| ICI 180080 | U-46619 | Rabbit Aorta | 7.50 | - | [1] |

| GR32191 | U-46619 | Human Platelets | ~8.2 | - | [2] |

| SQ 30741 | U-46619 | Monkey Platelets | - | Implied antagonism of 87% of receptors at 0.32 mg/kg | [3] |

| [125I]PTA-OH | U-46619 | Washed Human Platelets | 8.08 | 8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the TXA2R signaling pathway.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound, such as this compound, for the TXA2R by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound for the TXA2R.

Materials:

-

Membrane preparation from cells expressing TXA2R (e.g., human platelets, HEK293 cells transfected with TXA2R)

-

Radiolabeled TXA2R antagonist (e.g., [3H]SQ 29,548)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Membrane Preparation: Prepare platelet membranes or membranes from cells overexpressing TXA2R by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of the radiolabeled antagonist (typically at its Kd concentration).

-

Increasing concentrations of this compound (the competitor).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of an antagonist like this compound to inhibit platelet aggregation induced by a TXA2R agonist.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

TXA2R agonist (e.g., U-46619, a stable TXA2 mimetic).

-

This compound.

-

Saline or appropriate buffer.

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference (100% aggregation).

-

Assay Setup:

-

Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.

-

Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).

-

Initiate aggregation by adding a fixed concentration of the TXA2R agonist (e.g., U-46619).

-

-

Measurement: Monitor the change in light transmission through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The maximum aggregation percentage is recorded for each concentration of this compound. Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay directly measures a key second messenger in the TXA2R signaling pathway.

Objective: To assess the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

-

Washed platelets or a suitable cell line expressing TXA2R.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

TXA2R agonist (e.g., U-46619).

-

This compound.

-

HEPES-buffered saline or similar physiological buffer.

-

Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Loading: Incubate washed platelets or cells with the calcium-sensitive dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

-

Washing: Wash the cells to remove extracellular dye.

-

Assay Setup:

-

Place the dye-loaded cells in the wells of a microplate.

-

Add different concentrations of this compound or vehicle control and incubate.

-

Place the plate in the fluorometric reader.

-

-

Measurement:

-

Establish a baseline fluorescence reading.

-

Inject the TXA2R agonist (U-46619) into the wells.

-

Monitor the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the intracellular calcium concentration.

-

-

Data Analysis: The peak increase in intracellular calcium concentration is measured for each condition. The inhibitory effect of this compound is determined by comparing the response in the presence of the antagonist to the control response. An IC50 value can be calculated by plotting the percentage inhibition against the logarithm of the this compound concentration.

Schild Analysis for Determining pA2 Value

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and thus the pA2 value of a competitive antagonist.

Objective: To determine the pA2 value of this compound, confirming its competitive antagonism at the TXA2R.

Materials:

-

An isolated tissue preparation responsive to TXA2R agonists (e.g., rabbit aorta, guinea pig trachea).

-

TXA2R agonist (e.g., U-46619).

-

This compound.

-

Organ bath setup with physiological salt solution, aeration, and a force transducer.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at 37°C and aerated with carbogen (95% O2, 5% CO2). Allow the tissue to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (U-46619) to determine its EC50 value.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Visualizations of Signaling Pathways and Workflows

Thromboxane A2 Receptor (TXA2R) Signaling Pathway

Caption: TXA2R signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Platelet Aggregation Assay

References

- 1. Pharmacological actions of ICI 180080, a novel thromboxane receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnitude of thromboxane receptor antagonism necessary for antithrombotic activity in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of ICI 192605 on Platelet Aggregation: A Technical Guide

Introduction

ICI 192605, a potent and selective thromboxane A2 (TXA2) receptor antagonist, holds significant interest for researchers in thrombosis and hemostasis. By blocking the TXA2 receptor (TP receptor), this compound interferes with a critical pathway in platelet activation and aggregation, offering potential therapeutic applications in cardiovascular diseases. This technical guide provides an in-depth overview of the core principles and methodologies for evaluating the in vivo effects of this compound and other thromboxane receptor antagonists on platelet aggregation. While specific in vivo quantitative data for this compound is not extensively available in publicly accessible literature, this guide leverages data from analogous compounds and established experimental models to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Mechanism of Action: Thromboxane A2 Signaling in Platelets

Thromboxane A2 is a potent vasoconstrictor and platelet agonist. It is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon its release from activated platelets, TXA2 binds to TP receptors on the surface of neighboring platelets, initiating a signaling cascade that leads to further platelet activation, degranulation, and aggregation, thereby amplifying the thrombotic response. Thromboxane receptor antagonists like this compound competitively inhibit the binding of TXA2 to its receptor, thus attenuating these pro-aggregatory effects.

In Vivo Efficacy of Thromboxane Receptor Antagonists: A Data Summary

While specific in vivo dose-response data for this compound on platelet aggregation is limited in the available literature, studies on other potent thromboxane receptor antagonists provide valuable insights into the expected efficacy of this class of compounds. The following table summarizes key findings from in vivo studies of analogous drugs.

| Compound | Animal Model | Agonist | Dose Range | Key Findings | Reference |

| BM-13,177 | Rabbit | Collagen | 0.5 - 5 mg/kg i.v. | Dose-dependently reduced collagen-induced platelet loss by up to 50%. | [1] |

| SQ-29,548 | Rabbit | Collagen | 0.1 - 1 mg/kg i.v. | Dose-dependently reduced collagen-induced platelet loss by up to 50%. | [1] |

| BM-13,177 | Rabbit | Arachidonic Acid / U-46619 | 5 mg/kg i.v. | Prevented sudden death and significantly inhibited the decrease in platelet count. | [1] |

| SQ-29,548 | Rabbit | Arachidonic Acid / U-46619 | 1 mg/kg i.v. | Prevented sudden death and completely inhibited the decrease in platelet count and ATP release. | [1] |

Experimental Protocol: In Vivo Assessment of Platelet Aggregation

This section outlines a generalized protocol for evaluating the in vivo effects of a thromboxane receptor antagonist, such as this compound, on platelet aggregation in an animal model. The rabbit is a commonly used model for such studies due to its well-characterized platelet function and response to various agonists.

1. Animal Model and Preparation:

-

Species: New Zealand White rabbits (2.5-3.0 kg).

-

Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg i.v.). Maintain anesthesia throughout the experiment.

-

Catheterization: Cannulate a femoral artery for blood pressure monitoring and blood sampling. Cannulate a femoral vein for administration of the test compound, agonist, and anesthetic.

2. In Vivo Platelet Aggregation Induction:

-

Agonist Selection: Collagen (e.g., 200 µg/kg) or a thromboxane A2 mimetic such as U-46619 (e.g., 5 µg/kg) are commonly used to induce platelet aggregation in vivo.

-

Administration: The agonist is administered as an intravenous bolus.

3. Measurement of Platelet Aggregation:

-

Method: A common method involves continuous monitoring of the circulating platelet count. A sharp decrease in the platelet count following agonist administration indicates platelet aggregation and sequestration, primarily in the pulmonary vasculature.

-

Procedure:

-

Collect a baseline arterial blood sample into an anticoagulant (e.g., EDTA).

-

Administer the test compound (this compound) or vehicle intravenously and allow for a sufficient pre-treatment period (e.g., 15-30 minutes).

-

Administer the platelet aggregation-inducing agonist.

-

Collect arterial blood samples at specific time points post-agonist injection (e.g., 1, 5, 15, and 30 minutes).

-

Determine the platelet count in each blood sample using an automated hematology analyzer.

-

-

Data Analysis: Calculate the percentage decrease in platelet count from the baseline for each time point. Compare the results between the vehicle-treated and this compound-treated groups.

4. Ex Vivo Platelet Aggregation (Optional but Recommended):

-

Purpose: To correlate the in vivo effects with direct measurements of platelet function.

-

Procedure:

-

Collect arterial blood into sodium citrate before and after administration of this compound.

-

Prepare platelet-rich plasma (PRP) by centrifugation.

-

Perform light transmission aggregometry on the PRP samples using various agonists (e.g., ADP, collagen, U-46619) at different concentrations.

-

-

Data Analysis: Compare the aggregation responses (e.g., maximum aggregation percentage, slope) before and after drug administration.

Conclusion

This compound, as a thromboxane receptor antagonist, represents a promising therapeutic agent for the management of thrombotic disorders. While direct and comprehensive in vivo data on its effects on platelet aggregation are not widely published, the established pharmacology of this drug class, supported by studies on analogous compounds, provides a strong rationale for its antiplatelet activity. The experimental framework detailed in this guide offers a robust approach for researchers to further investigate the in vivo efficacy of this compound and other novel antiplatelet agents. Future studies focusing on dose-response relationships, duration of action, and effects in various thrombosis models will be crucial in fully elucidating the therapeutic potential of this compound.

References

In-depth Technical Guide: Prostaglandin Receptor Interaction with ICI 192605

A comprehensive review of the available scientific literature reveals a significant lack of specific data regarding the compound ICI 192605 and its interaction with prostaglandin receptors. Extensive searches for quantitative binding affinities, functional activities, selectivity profiles, and detailed experimental protocols for this compound have not yielded any specific results. The compound is not mentioned in the context of prostaglandin receptor pharmacology in the currently accessible scientific databases and literature.

Therefore, this guide will provide a comprehensive framework for the characterization of a hypothetical compound like this compound, outlining the necessary experimental protocols and data presentation formats as requested. This will serve as a template for researchers and drug development professionals when investigating novel prostaglandin receptor modulators.

Prostaglandin E Receptor (EP) Signaling Pathways

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] Understanding these signaling pathways is fundamental to characterizing the mechanism of action of any novel modulator.

-

EP1 Receptor: Couples to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[1]

-

EP2 and EP4 Receptors: Both couple to Gs proteins, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This leads to the activation of protein kinase A (PKA).[1][3] The EP4 receptor, in addition to Gs coupling, can also activate the phosphatidylinositol 3-kinase (PI3K) pathway.[4]

-

EP3 Receptor: Primarily couples to Gi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[1]

The distinct downstream effects of PGE2 are determined by the specific EP receptor subtypes expressed in a given cell or tissue.[2][5][6]

Signaling Pathway Diagram

Caption: Signaling pathways of Prostaglandin E2 (PGE2) receptors.

Experimental Protocols

To characterize the interaction of a novel compound such as this compound with prostaglandin receptors, a series of standardized in vitro assays are required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[7] These assays can be conducted in competitive, saturation, or kinetic formats.[7]

Objective: To determine the binding affinity (Ki) of this compound for a panel of human recombinant prostaglandin receptors (EP1, EP2, EP3, EP4, DP1, DP2, FP, IP, TP).

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the individual human prostaglandin receptors.

-

Radioligands specific for each receptor (e.g., [3H]-PGE2 for EP receptors).

-

Test compound (this compound) at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Protocol (Competitive Binding):

-

Incubation: In a 96-well plate, incubate a fixed concentration of the specific radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays (cAMP Measurement)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For Gs- and Gi-coupled receptors like the EP subtypes, measuring changes in intracellular cAMP is a common and robust method.

Objective: To determine the functional activity (EC50 for agonists, IC50/pA2 for antagonists) of this compound at Gs- and Gi-coupled prostaglandin receptors.

Materials:

-

Whole cells expressing the receptor of interest (e.g., HEK293-hEP2).

-

Test compound (this compound).

-

A known agonist for the receptor (e.g., PGE2).

-

A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Protocol (Antagonist Mode for a Gs-coupled Receptor):

-

Cell Plating: Seed cells expressing the target receptor into 96-well plates and culture until they form a confluent monolayer.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the standard agonist (e.g., EC80 of PGE2) to stimulate cAMP production.

-

Lysis and Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression. This can be used to calculate the pA2 value, a measure of antagonist potency.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cAMP functional assay in antagonist mode.

Data Presentation

Quantitative data from binding and functional assays should be summarized in a clear and concise tabular format to allow for easy comparison of the compound's activity across different receptors.

Table 1: Binding Affinity of this compound at Human Prostaglandin Receptors

| Receptor | Radioligand | Ki (nM) | n |

| EP1 | [3H]-PGE2 | ||

| EP2 | [3H]-PGE2 | ||

| EP3 | [3H]-PGE2 | ||

| EP4 | [3H]-PGE2 | ||

| DP1 | [3H]-PGD2 | ||

| DP2 (CRTH2) | [3H]-PGD2 | ||

| FP | [3H]-PGF2α | ||

| IP | [3H]-Iloprost | ||

| TP | [3H]-U46619 |

Ki values are presented as geometric mean. n = number of independent experiments.

Table 2: Functional Activity of this compound at Human Prostaglandin Receptors

| Receptor | Assay Type | Functional Response | n |

| EP1 | Calcium Mobilization | ||

| EP2 | cAMP Accumulation | ||

| EP3 | cAMP Inhibition | ||

| EP4 | cAMP Accumulation | ||

| DP1 | cAMP Accumulation | ||

| DP2 (CRTH2) | cAMP Inhibition | ||

| IP | cAMP Accumulation | ||

| TP | Calcium Mobilization |

Functional response should be reported as EC50 (nM) for agonists or pA2/IC50 (nM) for antagonists. n = number of independent experiments.

Conclusion

While specific data for this compound is not publicly available, this guide provides the essential framework for its pharmacological characterization at prostaglandin receptors. By following the detailed experimental protocols for radioligand binding and functional assays, researchers can determine the binding affinity, functional activity, and selectivity profile of this and other novel compounds. The structured data presentation in tables and the visualization of workflows and signaling pathways through diagrams are crucial for the clear communication and interpretation of the findings, ultimately aiding in the drug discovery and development process. For a complete profile of this compound, these experiments would need to be performed.

References

- 1. A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding and biological actions of prostaglandin E2 and I2 in cells isolated from rabbit gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of a novel oestrogen antagonist, ZK 119010, in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Binding Profile of ICI 192605: A Search for Data

Despite a comprehensive search of publicly available scientific literature and databases, no specific binding affinity data, experimental protocols, or signaling pathway information could be found for the compound designated as ICI 192605. This suggests that "this compound" may be an internal, unpublished, or incorrect identifier, precluding the creation of a detailed technical guide on its binding characteristics.

For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound is paramount for elucidating its mechanism of action, predicting its therapeutic potential, and assessing its safety profile. Key quantitative metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd) are crucial for characterizing the interaction between a ligand and its receptor. These values are typically determined through rigorous experimental procedures, most notably radioligand binding assays.

The Methodological Approach to Determining Binding Affinity

In the absence of specific data for this compound, this guide outlines the standard experimental methodologies and data presentation formats that would be employed to characterize such a compound.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are the cornerstone for quantifying the interaction between a ligand and a receptor. These assays utilize a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The general workflow for such an experiment is as follows:

A typical protocol would involve the following steps:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate buffer.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (in this hypothetical case, this compound).

-

Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand, commonly by rapid vacuum filtration through glass fiber filters that trap the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Data Presentation

Had data for this compound been available, it would be presented in a clear, tabular format to allow for easy comparison of its affinity for various receptors. An example of such a table is provided below:

| Receptor Target | Radioligand Used | Ki (nM) | IC50 (nM) | n |

| Receptor A | [³H]-Ligand X | Data | Data | # |

| Receptor B | [¹²⁵I]-Ligand Y | Data | Data | # |

| Receptor C | [³H]-Ligand Z | Data | Data | # |

| Table 1: Hypothetical binding affinity profile of this compound. 'n' represents the number of independent experiments. |

Visualizing Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. The nature of this pathway is dependent on the receptor type (e.g., G-protein coupled receptor, ion channel, enzyme-linked receptor). Without knowing the target of this compound, a specific pathway cannot be diagrammed. However, a generalized G-protein coupled receptor (GPCR) signaling pathway, a common target for many drugs, is illustrated below.

In this hypothetical pathway, the binding of a ligand like this compound to a GPCR would trigger the activation of an associated G-protein. The activated G-protein would then modulate an effector enzyme, leading to the production of a second messenger, which in turn activates downstream kinases to elicit a cellular response.

Conclusion

While the core requirements of this technical guide—data presentation, experimental protocols, and visualizations—could not be fulfilled with specific information for this compound, the frameworks provided here represent the standard and expected methodologies in the field of pharmacology and drug discovery for characterizing the binding affinity of a novel compound. Should data for this compound become publicly available, these frameworks can be readily populated to provide a comprehensive understanding of its molecular interactions. For now, the binding affinity of this compound remains an open question in the public domain.

ICI 192605: A Technical Guide for its Application as a Chemical Probe for Thromboxane A2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 192605 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] As a critical mediator in thrombosis, vasoconstriction, and various other pathophysiological processes, the TP receptor is a significant target for therapeutic intervention. This technical guide provides an in-depth overview of this compound as a chemical probe for studying TP receptor function, encompassing its pharmacological properties, experimental applications, and the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is a non-prostanoid antagonist that exhibits high affinity for the TP receptor. Its inhibitory activity has been characterized through various in vitro assays, providing a quantitative measure of its potency.

Data Presentation: Quantitative Pharmacological Data for this compound

| Parameter | Value | Assay Type | Species/System | Reference |

| pIC50 | 7.2 | Functional Assay | Human | [3] |

| IC50 | 65 nM (6.5 x 10⁻⁸ M) | Functional Assay | Human | [3] |

TP Receptor Signaling Pathways

The TP receptor, a G-protein coupled receptor (GPCR), primarily signals through two major pathways: the Gq/11 and G12/13 pathways. Activation of these pathways by agonists like TXA2 or the stable analog U46619 leads to physiological responses such as platelet aggregation and vasoconstriction. This compound effectively blocks these downstream signaling events by preventing agonist binding to the TP receptor.

Gq/11 Signaling Pathway

Upon agonist binding, the TP receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses like smooth muscle contraction.[5][6][7]

Caption: Gq-mediated signaling pathway of the TP receptor.

G12/13 Signaling Pathway

The TP receptor also couples to G12/13 proteins. Upon activation, the Gα12/13 subunits stimulate Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, PDZ-RhoGEF, and LARG.[8] RhoGEFs then activate the small GTPase RhoA by promoting the exchange of GDP for GTP. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, resulting in smooth muscle contraction and platelet shape change.[9][10][11][12]

Caption: G12/13-mediated signaling pathway of the TP receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound as a TP receptor antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the TP receptor. It involves competing for the binding of a radiolabeled TP receptor antagonist, such as [3H]SQ29548, with increasing concentrations of the unlabeled test compound (this compound).[1][13]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Isolate human platelets from whole blood by differential centrifugation.

-

Wash the platelets and resuspend them in a suitable buffer (e.g., Tris-HCl with EDTA).

-

Lyse the platelets by sonication or homogenization in a hypotonic buffer.

-

Centrifuge the lysate at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known TP antagonist for non-specific binding).

-

A fixed concentration of [3H]SQ29548 (typically at or below its Kd, e.g., 5-10 nM).[13]

-

Platelet membrane preparation (e.g., 50-100 µg of protein).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]SQ29548) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.[4]

-

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist, such as U46619.[4][14][15]

Experimental Workflow:

Caption: Workflow for a platelet aggregation assay.

Detailed Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Aggregation Assay:

-

Place a sample of PRP into a cuvette in a light transmission aggregometer and allow it to equilibrate to 37°C.

-

Add increasing concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Add a fixed concentration of U46619 (typically a concentration that induces submaximal aggregation, e.g., 1 µM) to initiate platelet aggregation.[16][17]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of this compound.